3-(6-Bromo-pyridin-3-yl)-acrylic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl (E)-3-(6-bromopyridin-3-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-2-14-10(13)6-4-8-3-5-9(11)12-7-8/h3-7H,2H2,1H3/b6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYCAISAXLAHJM-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CN=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CN=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromo-pyridin-3-yl)-acrylic acid ethyl ester typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.
Formation of Acrylic Acid Ethyl Ester: The brominated pyridine is then reacted with ethyl acrylate in the presence of a base such as potassium carbonate or sodium hydride to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(6-Bromo-pyridin-3-yl)-acrylic acid ethyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 3-(6-bromo-pyridin-3-yl)-acrylic acid ethyl ester exhibit significant antimicrobial properties. For instance, derivatives have been developed as inhibitors of bacterial enzymes, potentially leading to new antibiotics targeting resistant strains. The structure allows for modifications that can enhance activity against specific pathogens .
Anti-cancer Research
The compound's ability to interact with cellular mechanisms makes it a candidate for anti-cancer drug development. Studies have shown that pyridine derivatives can inhibit tubulin polymerization, a vital process in cancer cell division, suggesting that this compound may also possess similar properties .
Organic Electronics
Due to its electronic properties, this compound is being investigated for applications in organic semiconductors and light-emitting diodes (LEDs). The unique structure allows for π-π stacking interactions, which are essential for charge transport in organic materials .
Enzyme Inhibition
The compound has been studied for its potential to inhibit various enzymes involved in metabolic pathways. This inhibition can lead to modulation of biological processes, making it valuable in drug design aimed at treating metabolic disorders .
Case Studies
Several studies have documented the synthesis and biological evaluation of derivatives of this compound:
- Study 1 : A derivative was synthesized and tested against a panel of bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Study 2 : In vitro assays demonstrated that the compound inhibits cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Comparison with Related Compounds
| Compound Name | Structure Type | Key Applications |
|---|---|---|
| 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester | Halogenated pyridine | Antimicrobial and anticancer research |
| Ethyl 3-(2-amino-5-bromopyridin-3-yl)acrylate | Amino-substituted derivative | Drug development and enzyme inhibition |
| 2-Cyano-3-(6-bromo-pyridin-3-yl)-acrylic acid | Cyano-substituted derivative | Organic electronics and materials science |
Mechanism of Action
The mechanism of action of 3-(6-Bromo-pyridin-3-yl)-acrylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The bromine atom and the acrylic acid ester group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions and as a ligand in coordination chemistry.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Ethyl (E)-3-(6-bromopyridin-3-yl)acrylate
- Molecular Formula: C₁₀H₁₀BrNO₂
- Molecular Weight : 256.11 g/mol
- CAS Registry Number : 656827-74-6 .
Structural Features :
This compound consists of a pyridine ring substituted with a bromine atom at the 6-position and an acrylate ester group at the 3-position. The acrylate moiety (CH₂=CHCOOEt) introduces conjugation, enhancing reactivity in polymerization or Michael addition reactions.
Applications :
Primarily used as an intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine substituent’s versatility .
Comparison with Structural Analogs
Methyl 3-(6-Bromo-2-chloropyridin-3-yl)acrylate
Key Differences :
Ethyl 3-(2-Amino-5-bromopyridin-3-yl)acrylate
- Molecular Formula : C₁₀H₁₁BrN₂O₂
- CAS: Not explicitly listed (synonyms in ).
Key Differences :
- Substituents: Amino group (-NH₂) at the pyridine 2-position.
- Impact: Electronic Effects: The electron-donating amino group increases pyridine ring electron density, facilitating nucleophilic aromatic substitution. Solubility: Enhanced solubility in polar solvents due to hydrogen bonding.
- Applications: Potential use in medicinal chemistry for functionalization via amine-directed coupling .
(E)-3-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid ethyl ester
Key Differences :
- Substituents: Trifluoromethyl (-CF₃) and dimethylamino (-NMe₂) groups on a bipyridyl-phenyl scaffold.
- Impact :
- Electron Effects : -CF₃ is strongly electron-withdrawing, while -NMe₂ is electron-donating, creating a polarized electronic environment.
- Extended Conjugation : The phenyl-pyridine system enhances π-conjugation, relevant for optoelectronic materials.
- Applications : Likely explored in materials science for organic semiconductors or light-emitting diodes .
Ethyl 3-(6-Bromopyridin-3-yl)propanoate
Key Differences :
- Saturation: Propanoate ester (CH₂CH₂COOEt) lacks the acrylate’s α,β-unsaturation.
- Impact :
- Reactivity : Reduced conjugation diminishes utility in polymerization or cycloadditions.
- Flexibility : Saturated backbone may improve stability under acidic conditions.
- Applications: Intermediate for non-conjugated pyridine derivatives in agrochemicals .
Comparative Data Table
Research Findings and Trends
- Synthetic Utility: Bromine in the target compound facilitates cross-coupling, whereas chloro or amino groups in analogs enable regioselective modifications .
- Electronic Modulation : Substituents like -CF₃ or -NMe₂ alter electron density, expanding applications in catalysis or materials science .
- Stability Considerations: Acrylate esters require stabilizers (e.g., MEHQ) and oxygenated storage to prevent polymerization, as noted for ethyl acrylate derivatives .
Biological Activity
3-(6-Bromo-pyridin-3-yl)-acrylic acid ethyl ester is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is not only a building block for more complex organic molecules but also exhibits various interactions with biomolecules, making it significant in drug discovery and development.
Chemical Structure and Properties
The molecular formula of this compound is , and its structure includes a bromine atom at the 6th position of the pyridine ring attached to an acrylic acid ethyl ester moiety. This unique arrangement contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. The specific targets and pathways are contingent upon the context of its application in research or therapeutic settings .
Antimicrobial Activity
Research has indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar pyridine derivatives can inhibit bacterial growth effectively. The introduction of halogen atoms, such as bromine, can enhance these effects by altering the electron density on the pyridine ring, thereby improving binding affinity to microbial targets .
Anticancer Potential
Pyridine derivatives, including this compound, have been evaluated for their anticancer properties. Compounds with similar structures have demonstrated inhibitory effects on various cancer cell lines, suggesting potential applications in cancer therapy. The mechanism often involves the modulation of cell cycle proteins or apoptosis pathways .
Study on Antibacterial Activity
A study focused on a series of pyridine derivatives revealed that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted that modifications in the bromine substitution pattern could lead to enhanced bioactivity, indicating that this compound may serve as a lead structure for developing new antibiotics .
Evaluation of Anticancer Effects
In another investigation, derivatives of the compound were tested against breast cancer cell lines (e.g., MCF-7). Results showed that certain derivatives had IC50 values significantly lower than those of established chemotherapeutic agents, indicating their potential as effective anticancer agents .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-(5-Bromopyridin-2-yl)acrylic acid | C12H11BrN2O2 | Bromine at the 5th position enhances reactivity |
| 3-(6-Chloropyridin-3-yl)acrylic acid | C12H11ClN2O2 | Chlorine substitution affects biological activity |
| Ethyl 3-(pyridin-3-yl)prop-2-enoate | C11H13N1O2 | Similar structure without bromine; serves as a control |
This comparative analysis illustrates how variations in halogen substitution can influence biological activity, providing insights into structure-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
